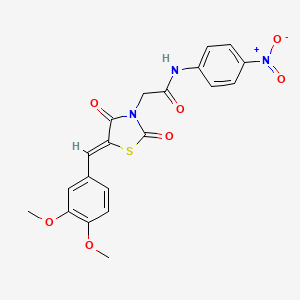

![molecular formula C25H26N2O2 B2950002 N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1797171-38-0](/img/structure/B2950002.png)

N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

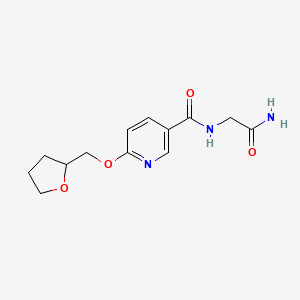

“N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a methoxypiperidinyl group, a biphenyl group, and a carboxamide group . Compounds with similar structures are often used in the development of pharmaceuticals and other biologically active substances .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the methoxypiperidinyl group, the biphenyl group, and the carboxamide group . The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the methoxypiperidinyl, biphenyl, and carboxamide groups would likely have a significant impact on the compound’s overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place . The presence of the methoxypiperidinyl, biphenyl, and carboxamide groups could make the compound reactive with certain other substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point and density, would be determined by its molecular structure . The presence of the methoxypiperidinyl, biphenyl, and carboxamide groups could influence these properties .

Mécanisme D'action

Target of Action

The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) .

Mode of Action

This compound acts as a potent and selective inhibitor of ALK . It binds to the kinase domain of ALK, thereby inhibiting its constitutive tyrosine kinase activity . This inhibition disrupts the signaling pathways mediated by ALK, leading to the cessation of cell proliferation and induction of cell death .

Biochemical Pathways

The inhibition of ALK affects several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting ALK, the compound disrupts these pathways, leading to the inhibition of tumor growth .

Result of Action

The inhibition of ALK by N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide results in the suppression of tumor growth. In preclinical models, this compound has demonstrated potent antitumor activity . It has been shown to effectively inhibit the growth of ALK-positive tumor cells, leading to cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-29-24-15-17-27(18-16-24)23-13-11-22(12-14-23)26-25(28)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14,24H,15-18H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCIOVBGIJCBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2949922.png)

![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)

![N-(5-METHYL-1,2-OXAZOL-3-YL)-3-{5-[(5E)-3-{2-[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]ETHYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANAMIDE](/img/structure/B2949925.png)

![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)

![2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2949929.png)

![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)

![N-cyclopentyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2949936.png)